a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is a derivative of glucose, modified with acetyl and triphenylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.
Formation of Glycosidic Bond: Methylation of the anomeric hydroxyl group to form the glycoside.
Introduction of Triphenylmethyl Group: The triphenylmethyl group is introduced at the 6-O position using triphenylmethyl chloride in the presence of a base.
Deprotection: Removal of the acetyl protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The triphenylmethyl group can be substituted under specific conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate involves its interaction with specific molecular targets. The acetyl and triphenylmethyl groups can influence the compound’s binding affinity and specificity for these targets. The glycosidic bond plays a crucial role in its biological activity, affecting how it is recognized and processed by enzymes.
Comparison with Similar Compounds
Similar Compounds
a-D-Glucopyranoside, methyl 6-O-(benzyl)-, 2,3-diacetate: Similar structure but with a benzyl group instead of a triphenylmethyl group.
a-D-Glucopyranoside, methyl 6-O-(tert-butyl)-, 2,3-diacetate: Contains a tert-butyl group instead of a triphenylmethyl group.
Uniqueness
a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate is unique due to the presence of the bulky triphenylmethyl group, which can significantly affect its chemical and biological properties. This makes it a valuable compound for studying steric effects and molecular interactions.
Properties
Molecular Formula |
C30H32O8 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[3-acetyloxy-5-hydroxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C30H32O8/c1-20(31)36-27-26(33)25(38-29(34-3)28(27)37-21(2)32)19-35-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-29,33H,19H2,1-3H3 |
InChI Key |
YIPCTKCPIQXJBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.